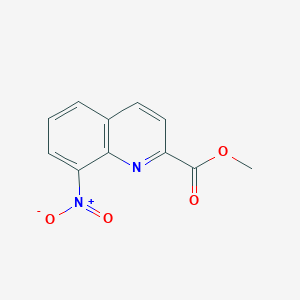

Methyl 8-nitroquinoline-2-carboxylate

CAS No.: 110683-76-6

Cat. No.: VC8013709

Molecular Formula: C11H8N2O4

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110683-76-6 |

|---|---|

| Molecular Formula | C11H8N2O4 |

| Molecular Weight | 232.19 g/mol |

| IUPAC Name | methyl 8-nitroquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C11H8N2O4/c1-17-11(14)8-6-5-7-3-2-4-9(13(15)16)10(7)12-8/h2-6H,1H3 |

| Standard InChI Key | ZJSFNHZUYTYDFN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |

| Canonical SMILES | COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 8-nitroquinoline-2-carboxylate has the molecular formula C₁₁H₈N₂O₄ and a molecular weight of 232.192 g/mol . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Exact Mass | 232.048 g/mol | |

| Topological Polar Surface Area (PSA) | 85.01 Ų | |

| LogP (Partition Coefficient) | 2.45 | |

| Melting/Boiling Points | Not reported |

The compound’s structure (Figure 1) includes a planar quinoline system, with the nitro group at position 8 contributing to electron-withdrawing effects and the methyl ester at position 2 enhancing solubility in organic solvents.

Synthesis Methods

Skraup Reaction Followed by Nitration

A widely used method involves the Skraup reaction starting from m-toluidine. The process yields a mixture of 5- and 7-methylquinoline isomers, which undergo selective nitration to produce 7-methyl-8-nitroquinoline. Subsequent esterification introduces the methyl ester group at position 2 . Key steps include:

-

Cyclization: m-Toluidine reacts with glycerol and sulfuric acid to form 7-methylquinoline.

-

Nitration: Treatment with fuming HNO₃/H₂SO₄ selectively nitrates the 8-position.

-

Esterification: The carboxylic acid intermediate is methylated to yield the final product.

This method achieves an 81% yield and is noted for its scalability .

Copper-Catalyzed Domino Synthesis

Applications in Medicinal Chemistry

Building Block for Simeprevir

Methyl 8-nitroquinoline-2-carboxylate serves as a critical intermediate in the synthesis of simeprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor. The compound’s nitro group facilitates downstream functionalization, such as thiazole ring formation, which is essential for the drug’s activity .

Biological and Pharmacological Insights

Mechanism of Action

The nitro group’s redox potential (−0.54 V for active analogs) enables selective activation by parasitic NTRs, generating reactive intermediates that disrupt DNA or protein function . This mechanism parallels that of nitroimidazole antibiotics like metronidazole.

Structure-Activity Relationships (SAR)

-

Nitro Position: Activity diminishes when the nitro group is moved to positions 5 or 6, highlighting the importance of the 8-substitution .

-

Ester Group: The methyl ester enhances bioavailability by balancing lipophilicity (LogP = 2.45) and solubility .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume